4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Overview
Description
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves multiple steps. One common method starts with the preparation of 4-oxo-3,4-dihydroquinazolin-2-yl derivatives. This can be achieved by reacting anthranilic acid with formamide under microwave-induced conditions . The resulting quinazolinone is then subjected to chlorosulfonation using chlorosulfonic acid, followed by amidation with ammonia gas to introduce the sulfonamide group .
In the next step, the quinazolinone derivative is reacted with a thiol compound to introduce the sulfanyl group. This is typically done using a green chemistry approach, such as deep eutectic solvents (DES) and microwave-induced synthesis . Finally, the triazole ring is formed by reacting the intermediate with phenylhydrazine and 2-nitrobenzaldehyde in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the chlorosulfonation and amidation steps, as well as the use of more efficient catalysts for the triazole formation.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: Known for their anti-inflammatory and anticancer activities.
Triazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Benzamide derivatives: Used as enzyme inhibitors and in the treatment of various diseases.
Uniqueness
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer a wide range of biological activities. The presence of the quinazolinone, triazole, and benzamide moieties in a single molecule makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-methoxy-N-[[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3S/c1-35-19-13-11-17(12-14-19)24(33)27-15-23-30-31-26(32(23)18-7-3-2-4-8-18)36-16-22-28-21-10-6-5-9-20(21)25(34)29-22/h2-14H,15-16H2,1H3,(H,27,33)(H,28,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXGCUDCUHYLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5C(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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